4-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one
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Overview
Description
4-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound consists of a phenyltriazole moiety, a trifluoromethyl-substituted pyridine ring, and a piperazinone core, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one typically involves multi-step organic reactions. One common approach is the palladium-catalyzed one-pot synthesis, which involves the cyclization of pyridine-4-carbaldehyde, 2-iodoaniline, and triethylamine in refluxing toluene . This method provides moderate to high yields and is efficient for producing the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow microreactors can enhance the efficiency and sustainability of the process . These reactors allow for precise control of reaction conditions, leading to higher yields and reduced waste.
Chemical Reactions Analysis
Types of Reactions
4-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the trifluoromethyl-substituted pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
4-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 4-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For instance, it may inhibit the polymerization of microtubules by binding to the colchicine site, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-b]pyridin-6-one derivatives: These compounds share structural similarities and have been studied for their anticancer properties.
Tertiary butyl esters: Used in synthetic organic chemistry for their versatility and efficiency.
Uniqueness
4-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-(2-phenyltriazole-4-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N6O2/c20-19(21,22)16-10-14(6-7-23-16)27-9-8-26(12-17(27)29)18(30)15-11-24-28(25-15)13-4-2-1-3-5-13/h1-7,10-11H,8-9,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTGGMWAXYQOVHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1C(=O)C2=NN(N=C2)C3=CC=CC=C3)C4=CC(=NC=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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